8-[3-(trifluoromethyl)benzoyl]-4-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Descripción
This compound belongs to the diazaspirodecane class, characterized by a spirocyclic core (1-oxa-4,8-diazaspiro[4.5]decane) with two critical substituents:
- 3-(Trifluoromethyl)benzoyl group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (CF₃) moiety .
- 2,4,6-Trimethylbenzenesulfonyl group: Modulates steric bulk and sulfonamide-mediated biological interactions .
Molecular Formula: C₂₈H₂₉F₃N₂O₄S (estimated from structural analogs in ).
Molecular Weight: ~554.6 g/mol (calculated based on substituent contributions).
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O4S/c1-16-13-17(2)21(18(3)14-16)34(31,32)29-11-12-33-23(29)7-9-28(10-8-23)22(30)19-5-4-6-20(15-19)24(25,26)27/h4-6,13-15H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPGHPPICVQJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 8-[3-(trifluoromethyl)benzoyl]-4-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic family of compounds, which have garnered significant interest due to their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a trifluoromethyl group and a sulfonyl moiety, which are critical for its biological activity.
Research indicates that compounds like 8-[3-(trifluoromethyl)benzoyl]-4-(2,4,6-trimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibit their effects primarily through the inhibition of specific enzymes and pathways:
-
Soluble Epoxide Hydrolase (sEH) Inhibition :
- The compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are known for their vasodilatory effects and potential to lower blood pressure .
- In studies involving spontaneously hypertensive rats, oral administration led to significant reductions in mean blood pressure .
- Platelet Aggregation Inhibition :
Biological Activity Data
| Activity | IC50 Value | Model/System | Reference |
|---|---|---|---|
| sEH Inhibition | Not specified | Spontaneously Hypertensive Rats | |
| Platelet Aggregation Inhibition | 53 nM | Platelet-Rich Plasma |
Case Study 1: Hypertension Treatment
In a study published in November 2013, researchers evaluated the antihypertensive effects of various diazaspiro[4.5]decane derivatives. The compound under discussion showed promising results in lowering blood pressure in animal models without significant side effects observed in normotensive rats. This suggests a targeted action mechanism that could minimize adverse reactions in non-hypertensive individuals .
Case Study 2: Antiplatelet Activity
Another study focused on the antiplatelet activity of related compounds revealed that modifications to the chemical structure could enhance efficacy. The trifluoromethyl group was particularly noted for its role in increasing biological activity against platelet aggregation .
Comparación Con Compuestos Similares
A. Benzoyl Group Variations
B. Sulfonyl Group Variations
- Halogenated Sulfonyl (e.g., 4-Fluoro-3-methyl) : Fluorine atoms enhance sulfonamide acidity, improving hydrogen-bonding capacity with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
